molecular formula C11H13ClN2O2 B11763100 Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11763100
M. Wt: 240.68 g/mol
InChI Key: AQNDVZFJEOKUPX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate typically involves the condensation of ethyl chloroacetate with 3-methylphenylhydrazine. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is usually cooled in an ice bath to facilitate the formation of the desired product. The resulting solid is then filtered, washed with ethanol, and recrystallized from a suitable solvent to obtain pure this compound .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate: Similar structure but with a different position of the methyl group on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Contains a methoxy group instead of a methyl group.

    Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate: Contains a chloro group on the phenyl ring instead of a methyl group.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

AQNDVZFJEOKUPX-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.